N-(4-butylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-2-3-6-16-8-10-17(11-9-16)24-20(29)15-30-21-13-12-19-25-26-22(28(19)27-21)18-7-4-5-14-23-18/h4-5,7-14H,2-3,6,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBYAWKXMHKNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core triazolopyridazine structure, followed by the introduction of the pyridinyl and butylphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Reduction: This reaction may involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially leading to different derivatives.
Substitution: This reaction may involve the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are often required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of triazolopyridazine and triazinoindole derivatives with thioacetamide or acetamide functionalities. Below is a comparative analysis of structurally related analogs:
Core Heterocycle Variations
- Triazolopyridazine vs. Triazinoindole: The target compound’s triazolopyridazine core () differs from triazinoindole derivatives (), which feature fused indole and triazine rings.
Substituent Analysis
Triazolopyridazine Substitutions :
- Pyridinyl Position : The pyridin-2-yl group at position 3 (target compound) contrasts with 3-(pyridin-3-yl) in N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide (). The 2-yl substitution may enhance π-π stacking with aromatic residues in target proteins .
- Halogen and Alkyl Groups : Bromine or methyl substituents, as in 2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide () or Lin28-1632 (N-methyl-N-[3-(3-methyltriazolopyridazin-6-yl)phenyl]acetamide) (), increase hydrophobicity but may reduce solubility compared to the target’s butylphenyl group .
- Acetamide Modifications: 4-Butylphenyl vs. Smaller Groups: The butyl chain in the target compound likely improves lipophilicity over simpler analogs like N-(4-bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (26) () or N-[4-(3-methyltriazolopyridazin-6-yl)phenyl]acetamide (), which have bromophenyl or unsubstituted phenyl groups .
Functional and Pharmacological Implications
While direct activity data for the target compound is absent in the provided evidence, structural analogs offer insights:
- Lin28-1632 () demonstrates functional inhibition of Lin28 proteins, suggesting triazolopyridazine derivatives may target RNA-binding proteins. The target’s pyridin-2-yl group could modulate specificity compared to Lin28-1632’s methyl substituent .
- Thioacetamide vs. Acetamide : Thioether linkages (as in the target) may confer metabolic stability over oxygen-containing analogs, such as 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (), where the hydroxyl group increases polarity .
Comparative Data Table
Biological Activity
N-(4-butylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A butylphenyl group
- A triazolo-pyridazine core
- A thioacetamide moiety
This combination of functional groups contributes to its diverse chemical reactivity and potential biological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cell proliferation and survival pathways, which could be beneficial in cancer therapy.
- Receptor Modulation : It may interact with specific receptors or proteins that play critical roles in various physiological processes.
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies suggest that it may inhibit the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that this compound showed significant cytotoxicity against several cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .
- Structure-Activity Relationship (SAR) :
-
In Vivo Studies :
- Animal models have been utilized to assess the therapeutic efficacy of this compound. Results indicate promising anticancer effects with manageable toxicity profiles, suggesting potential for further development as an anticancer agent .
Data Summary Table
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for N-(4-butylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
The synthesis involves multi-step reactions starting from pyridazine and triazole precursors. Key steps include:
- Cyclization : Formation of the triazolo[4,3-b]pyridazine core using microwave-assisted conditions (120–150°C, DMF as solvent) .
- Thioether linkage : Coupling via nucleophilic substitution between a mercaptoacetamide intermediate and the halogenated triazolopyridazine. Catalysts like triethylamine (TEA) improve yields .
- Final functionalization : Introduction of the 4-butylphenyl group via amide bond formation, optimized using HATU/DMAP in dichloromethane .
Q. Table 1: Critical Reaction Conditions
| Step | Solvent | Temperature | Catalyst/Yield | Reference |
|---|---|---|---|---|
| Cyclization | DMF | 140°C | 75% | |
| Thioether formation | DCM/THF | RT | TEA, 82% | |
| Amide coupling | DCM | 0–25°C | HATU, 90% |
Q. Which analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?
Routine characterization includes:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the triazole ring and thioether linkage. Aromatic proton splitting patterns distinguish pyridin-2-yl vs. pyridin-3-yl substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] = 462.1584) and detects impurities .
- HPLC-PDA : Assesses purity (>98%) and monitors degradation under stress conditions (e.g., pH 1–13, 40–60°C) .
Q. Table 2: Analytical Parameters
| Technique | Key Data | Application | Reference |
|---|---|---|---|
| H NMR | δ 8.72 (d, J=4.8 Hz, Py-H) | Pyridinyl group confirmation | |
| HRMS | m/z 462.1584 (calc. 462.1580) | Molecular formula verification | |
| HPLC | t = 12.3 min, 98.5% pure | Purity assessment |
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while minimizing off-target effects?
Methodology :
- Substituent variation : Systematically modify the 4-butylphenyl (e.g., alkyl chain length) and pyridin-2-yl groups (e.g., electron-withdrawing substituents) .
- Biological assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) to correlate structural changes with IC values .
- Computational docking : Use molecular dynamics simulations to predict binding interactions with ATP-binding pockets .
Q. Table 3: SAR Trends in Analogous Compounds
| Modification | Activity Change (IC) | Reference |
|---|---|---|
| 4-Butyl → 4-Pentylphenyl | 2.5-fold ↓ EGFR inhibition | |
| Pyridin-2-yl → 3-CN-Pyridin-2-yl | 10-fold ↑ selectivity |
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
Approach :
- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to address poor aqueous solubility (logP = 3.8) observed in vitro .
- Metabolic stability : Conduct liver microsome assays to identify rapid clearance (e.g., CYP3A4-mediated oxidation) and design prodrugs .
- Dose-response reevaluation : Adjust dosing regimens in animal models to account for pharmacokinetic variability .
Q. What strategies are effective for identifying primary biological targets and mechanisms of action?
Methodology :
- Kinase profiling : Screen against 100+ kinases using competitive binding assays (e.g., DiscoverX KINOMEscan) .
- CRISPR-Cas9 knockouts : Validate target engagement in cell lines lacking specific kinases (e.g., EGFR-null A549 cells) .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to identify downstream pathways .
Q. How can stability challenges during long-term storage or experimental use be mitigated?
Recommendations :
- Storage conditions : Store lyophilized at -80°C under argon; avoid light exposure (degradation t = 14 days at 25°C) .
- Buffer selection : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation in solution .
- Degradation analysis : Monitor via LC-MS for oxidation products (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
